2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-YL)aniline
Overview
Description
2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline: is a heterocyclic aromatic amine that contains both an oxadiazole ring and an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the oxadiazole ring imparts unique chemical and biological properties to the molecule.
Mechanism of Action
Target of Action
Similar compounds with 1,2,4-oxadiazole scaffolds have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key enzymes or proteins in these pathogens, disrupting their life cycle and inhibiting their growth.
Mode of Action
It’s known that similar 1,2,4-oxadiazole compounds interact with their targets by binding to active sites, thereby inhibiting the function of the target . For instance, some compounds were studied for their interaction with Trypanosoma cruzi cysteine protease cruzain, a key enzyme in the life cycle of the parasite .
Biochemical Pathways
Given the anti-infective nature of similar 1,2,4-oxadiazole compounds, it can be inferred that these compounds likely interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or metabolic processes, leading to their death or growth inhibition .
Result of Action
Based on the known effects of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound likely exerts its effects by inhibiting the growth of pathogens, thereby preventing or treating infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The resulting oxadiazole intermediate is then subjected to further reactions to introduce the aniline moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In organic synthesis, 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology and Medicine: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new pharmaceuticals and as a lead compound for drug design.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.
Comparison with Similar Compounds
- 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline
- 5-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline
- 2-Methyl-5-(1,2,4-oxadiazol-3-yl)aniline
Uniqueness: 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the methyl and oxadiazole groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and synthetic versatility, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-13-12-7(2)14-10/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJBPLCETAIKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598857 | |
Record name | 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796070-75-2 | |
Record name | 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60598857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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